A Technical Guide to the Physicochemical Properties of 1-(Thiophen-2-yl)butan-1-amine Hydrochloride
A Technical Guide to the Physicochemical Properties of 1-(Thiophen-2-yl)butan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties, analytical characterization, and handling considerations for 1-(Thiophen-2-yl)butan-1-amine hydrochloride (CAS No: 1255718-30-9). As a key heterocyclic building block, this compound is of significant interest to researchers and professionals in pharmaceutical development and organic synthesis. This document synthesizes available data with established scientific principles to offer field-proven insights into its chemical identity, a plausible synthetic route, detailed analytical protocols, and essential safety information. The methodologies are presented to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Introduction & Scientific Significance
1-(Thiophen-2-yl)butan-1-amine hydrochloride belongs to a class of thiophene-containing compounds that are pivotal in medicinal chemistry. The thiophene ring is a well-established bioisostere of the benzene ring, often incorporated into drug candidates to modulate metabolic stability, receptor affinity, and overall pharmacokinetic profiles. This particular molecule serves as a crucial intermediate in the synthesis of more complex molecules, especially those targeting neurological disorders such as depression and anxiety, owing to its structural similarities to certain neurotransmitters.[1] Its application extends to the development of specialized ligands for receptor studies, which aids in mapping biochemical pathways and identifying novel therapeutic targets.[1] Understanding the fundamental physicochemical properties of this amine salt is therefore a prerequisite for its effective utilization in drug discovery and development pipelines.
Chemical Identity and Core Properties
A precise understanding of the compound's identity is the foundation of all subsequent research and development activities.
Table 1: Chemical Identifiers for 1-(Thiophen-2-yl)butan-1-amine Hydrochloride
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 1-(Thiophen-2-yl)butan-1-amine hydrochloride | [2] |
| CAS Number | 1255718-30-9 | [2] |
| Molecular Formula | C₈H₁₄ClNS | [2] |
| Molecular Weight | 191.72 g/mol | [2] |
| Purity (Typical) | ≥95% (for research use) |[2] |
Chemical Structure:
Figure 1. Chemical Structure
Table 2: Summary of Physicochemical Properties
| Property | Description | Rationale & Significance |
|---|---|---|
| Appearance | Inferred to be a colorless to pale yellow solid. | Based on similar amine hydrochlorides[3]. Physical appearance is a primary indicator of purity. |
| Solubility | Expected to be highly soluble in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases aqueous solubility compared to the free amine, which is critical for preparing stock solutions and for potential formulation in aqueous media.[3] |
| Melting Point | Data not publicly available. | A sharp melting point is an indicator of high purity. For a salt, it is typically higher than the boiling point of the corresponding free base. |
| pKa | Data not publicly available. | The pKa of the ammonium ion is crucial for predicting the ionization state at different pH values, which influences its solubility, lipophilicity, and interaction with biological targets. |
Synthesis & Chemical Reactivity
While specific synthesis routes from manufacturers are proprietary, a chemically sound and widely used method for preparing such amines is through reductive amination.
Proposed Synthetic Workflow: Reductive Amination
This approach involves the reaction of a ketone (2-butyrylthiophene) with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.
Caption: Proposed synthetic workflow via reductive amination.
Rationale for Synthetic Choices
-
Reductive Amination: This is a highly efficient and common method for amine synthesis, often proceeding in a one-pot reaction, which is advantageous for industrial-scale production.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is selective for the protonated imine over the ketone, minimizing the formation of alcohol side products.
-
Salt Formation: The conversion to the hydrochloride salt provides a stable, solid product that is easier to handle, purify, and weigh compared to the often-oily and less stable free amine.[3]
Comprehensive Analytical Characterization
A multi-technique approach is required for the unambiguous characterization of 1-(Thiophen-2-yl)butan-1-amine hydrochloride.
Chromatographic Purity Assessment (RP-HPLC)
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of polar, ionizable compounds. The hydrochloride salt is analyzed using a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the separation of the main compound from non-polar impurities and related substances.
Detailed Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Rationale: TFA acts as an ion-pairing agent to improve peak shape for the amine).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Injection Volume: 5 µL.
-
Detection: UV at 235 nm (the approximate λmax for the thiophene chromophore).
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and potential non-polar impurities within a reasonable runtime.
Table 3: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Caption: Standard experimental workflow for HPLC purity analysis.
Structural Elucidation via Spectroscopy
Principle: A combination of spectroscopic techniques provides orthogonal data to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and environment of protons. Expected signals would include:
-
Three distinct aromatic protons on the thiophene ring (~6.8-7.5 ppm).
-
A multiplet for the chiral proton at the C1 position, adjacent to the amine and thiophene ring.
-
Signals for the three methylene (CH₂) groups and the terminal methyl (CH₃) group of the butyl chain.
-
A broad signal for the ammonium (-NH₃⁺) protons.
-
-
¹³C NMR: Confirms the carbon skeleton. Expected signals would include distinct peaks for the four unique carbons of the thiophene ring and the four carbons of the butyl chain.
-
-
Infrared (IR) Spectroscopy:
-
Rationale: IR spectroscopy is used to identify key functional groups.
-
Expected Bands:
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~3000-2800 cm⁻¹: A broad, strong band characteristic of the N-H stretching vibrations of the R-NH₃⁺ group.
-
~2960-2850 cm⁻¹: C-H stretching from the aliphatic butyl chain.
-
~1600 cm⁻¹ & ~1500 cm⁻¹: C=C stretching vibrations within the thiophene ring.
-
~850-700 cm⁻¹: C-S stretching vibration, characteristic of the thiophene ring.
-
-
-
Mass Spectrometry (MS):
-
Rationale: Used to confirm the molecular weight and fragmentation pattern.
-
Technique: Electrospray Ionization (ESI) in positive mode is ideal for this pre-ionized salt.
-
Expected Result: The mass spectrum should show a prominent peak for the molecular ion of the free base ([M+H]⁺) at m/z 156.09, corresponding to the formula [C₈H₁₄NS]⁺.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-(Thiophen-2-yl)butan-1-amine hydrochloride is not widely available, hazard information can be inferred from structurally related amine hydrochlorides and thiophene derivatives.[4][5][6]
Table 4: Inferred GHS Hazard Classifications
| Hazard Statement | Code | Description | Source (Analogue) |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | [4][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][6] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [4] |
| Acute Oral Toxicity | H302 | Harmful if swallowed |[5] |
Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]
-
Ventilation: Handle the solid and any solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5]
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[6][7]
Storage Recommendations
-
Conditions: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Stability: The hydrochloride salt form is generally stable under recommended storage conditions. Protect from moisture to prevent clumping and potential degradation.
Conclusion
1-(Thiophen-2-yl)butan-1-amine hydrochloride is a valuable chemical intermediate with significant potential in pharmaceutical research. This guide has detailed its core physicochemical properties, outlined a plausible synthetic strategy, and provided comprehensive, rationale-driven protocols for its analytical characterization. By employing the described chromatographic and spectroscopic methods, researchers can confidently verify the identity, purity, and structure of this compound. Adherence to the recommended safety and handling procedures is essential for its safe and effective use in the laboratory.
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